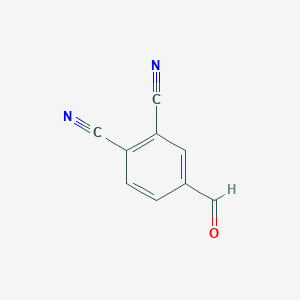4-Formylphthalonitrile
CAS No.: 313228-48-7
Cat. No.: VC4479789
Molecular Formula: C9H4N2O
Molecular Weight: 156.144
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 313228-48-7 |
|---|---|
| Molecular Formula | C9H4N2O |
| Molecular Weight | 156.144 |
| IUPAC Name | 4-formylbenzene-1,2-dicarbonitrile |
| Standard InChI | InChI=1S/C9H4N2O/c10-4-8-2-1-7(6-12)3-9(8)5-11/h1-3,6H |
| Standard InChI Key | KIDANHFOQJAYPE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C=O)C#N)C#N |
Introduction
4-Formylphthalonitrile, also known as 4-formyl-1,2-dicyanobenzene, is a chemical compound with the molecular formula C₉H₄N₂O. It is a derivative of phthalonitrile, which is a versatile compound used in various organic syntheses. The compound has a molecular weight of 156.141 g/mol and is identified by the CAS number 313228-48-7 .
Synthesis and Applications
4-Formylphthalonitrile is used in multicomponent reactions (MCRs) to synthesize complex organic compounds. For example, it can be combined with anilines and alkynes in the presence of catalysts like NbCl₅ to produce quinoline derivatives . These reactions are efficient and yield a variety of products with potential applications in materials science and pharmaceuticals.
Example of Synthesis
In a typical MCR, 4-formylphthalonitrile reacts with aniline and phenylacetylene in the presence of NbCl₅ to form quinoline-based phthalonitriles. The reaction conditions involve sonication with ethanol, followed by filtration and drying under vacuum .
Research Findings
Recent studies have highlighted the versatility of 4-formylphthalonitrile in organic synthesis. Its ability to participate in MCRs makes it a valuable tool for generating diverse chemical libraries. The compound's reactivity is influenced by the presence of the formyl group, which can undergo further transformations to introduce additional functionality.
Multicomponent Reactions
| Reactants | Product | Yield |
|---|---|---|
| Aniline, Phenylacetylene | Quinoline-based Phthalonitrile | 40% - 80% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume